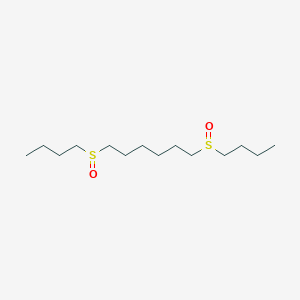
1,6-Di(butane-1-sulfinyl)hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Di(butane-1-sulfinyl)hexane is an organic compound with the molecular formula C14H30O2S2 It contains two sulfoxide groups attached to a hexane backbone, with butane chains extending from each sulfoxide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Di(butane-1-sulfinyl)hexane can be synthesized through a multi-step process involving the oxidation of thioethers to sulfoxides. One common method involves the reaction of 1,6-dibromohexane with butane-1-thiol to form 1,6-di(butane-1-thio)hexane. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the yield and purity of the final product. Catalysts may also be employed to improve the efficiency of the oxidation step.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Di(butane-1-sulfinyl)hexane undergoes various chemical reactions, including:
Oxidation: Further oxidation of the sulfoxide groups to sulfones.
Reduction: Reduction of sulfoxides back to thioethers.
Substitution: Nucleophilic substitution reactions at the sulfoxide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: 1,6-Di(butane-1-sulfonyl)hexane.
Reduction: 1,6-Di(butane-1-thio)hexane.
Substitution: Various substituted sulfoxides depending on the nucleophile used.
Applications De Recherche Scientifique
1,6-Di(butane-1-sulfinyl)hexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfoxide-containing compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for sulfone-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 1,6-Di(butane-1-sulfinyl)hexane involves its ability to undergo oxidation and reduction reactions, which can alter its chemical properties and reactivity. The sulfoxide groups can interact with various molecular targets, including enzymes and proteins, potentially leading to biological activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modulate redox states is a key feature.
Comparaison Avec Des Composés Similaires
1,6-Di(butane-1-sulfinyl)hexane can be compared with other sulfoxide-containing compounds, such as:
Dimethyl sulfoxide (DMSO): A widely used solvent with similar sulfoxide functionality but different structural properties.
1,6-Di(butane-1-sulfonyl)hexane: The fully oxidized form of this compound, with sulfone groups instead of sulfoxides.
1,6-Di(butane-1-thio)hexane: The reduced form, containing thioether groups instead of sulfoxides.
The uniqueness of this compound lies in its specific combination of sulfoxide groups and hexane backbone, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
465499-17-6 |
|---|---|
Formule moléculaire |
C14H30O2S2 |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
1,6-bis(butylsulfinyl)hexane |
InChI |
InChI=1S/C14H30O2S2/c1-3-5-11-17(15)13-9-7-8-10-14-18(16)12-6-4-2/h3-14H2,1-2H3 |
Clé InChI |
GVJUFRGLTCZGKU-UHFFFAOYSA-N |
SMILES canonique |
CCCCS(=O)CCCCCCS(=O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


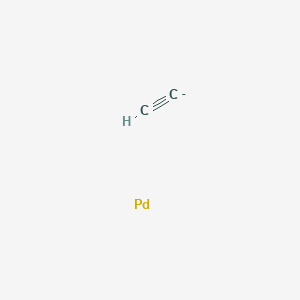

![(3E)-5-methyl-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one](/img/structure/B14234548.png)
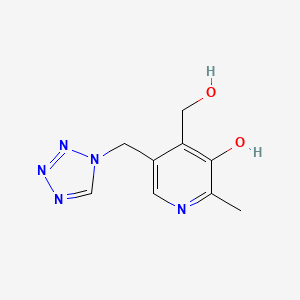
![[3,4,5-Tris(octyloxy)phenyl]methanol](/img/structure/B14234566.png)
![2-[(3-Chlorophenoxy)carbonyl]benzoate](/img/structure/B14234569.png)
![4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid](/img/structure/B14234574.png)
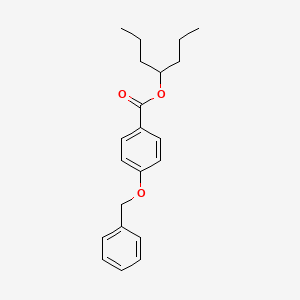
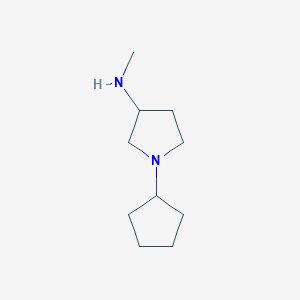
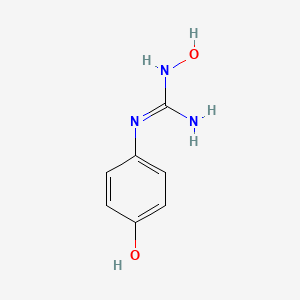
![N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide](/img/structure/B14234591.png)
![(1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14234594.png)


